PFI-3
Overview
Description
PFI-3 is a selective inhibitor of bromodomains within the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2) and SMARCA4. These proteins are catalytic ATPases in the SWI/SNF chromatin-remodeling complex, which plays a crucial role in gene regulation, stem cell maintenance, and lineage specification .
Mechanism of Action
Target of Action
PFI-3 primarily targets the bromodomains of the SWI/SNF chromatin remodeler, specifically the SMARCA2, SMARCA4, and Polybromo 1 (PBRM1) subunits . These targets play a crucial role in DNA repair and chromatin remodeling .
Mode of Action
This compound binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, effectively blocking their chromatin binding . This results in the dissociation of the corresponding SWI/SNF proteins from chromatin . The compound displays high specificity for these targets, showing 30-fold selectivity over other sub-family branches .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . By inhibiting the SWI/SNF chromatin remodeler, this compound disrupts the normal function of the DDR pathway, leading to defects in double-strand break (DSB) repair and aberrations in damage checkpoints .
Pharmacokinetics
It’s known that this compound is soluble in dmso and ethanol, suggesting good bioavailability
Result of Action
The inhibition of SWI/SNF by this compound leads to an increase in cell death, primarily via necrosis and senescence . It has been observed that this compound sensitizes several human cancer cell lines to DNA damage induced by chemotherapeutic drugs such as doxorubicin . This activity occurs only for the cancer cells that require SWI/SNF for DNA repair .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, such as doxorubicin . Additionally, the compound’s stability may be affected by pH levels . .
Biochemical Analysis
Biochemical Properties
PFI-3 binds selectively to the bromodomains of SMARCA2 and SMARCA4 . These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in DNA repair . By inhibiting these bromodomains, this compound disrupts the function of the SWI/SNF complex and impairs the ability of cancer cells to repair DNA damage .
Cellular Effects
In cellular assays, this compound has been shown to sensitize several human cancer cell lines to DNA damage induced by chemotherapeutic drugs . This effect is particularly pronounced in cancer cells that rely on the SWI/SNF complex for DNA repair . This compound itself has little toxicity as a single agent, but it enhances the cytotoxic effects of DNA-damaging drugs .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the bromodomains of SMARCA2 and SMARCA4 . This prevents these proteins from binding to chromatin, thereby disrupting the function of the SWI/SNF complex . As a result, the DNA repair process is impaired, leading to an increase in DNA damage and cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cancer cells have been studied over time in laboratory settings . While this compound itself has little toxicity, it has been shown to enhance the cytotoxic effects of DNA-damaging drugs over time . This suggests that this compound could be used as a sensitizing agent in cancer chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
PFI-3 is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification steps, and ensuring the consistency of the final product. The use of automated reactors and advanced analytical techniques helps in achieving large-scale production .
Chemical Reactions Analysis
Types of Reactions
PFI-3 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
Scientific Research Applications
PFI-3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of bromodomains in chromatin remodeling.
Biology: Helps in understanding the role of SMARCA2 and SMARCA4 in stem cell maintenance and differentiation.
Medicine: Investigated for its potential to sensitize cancer cells to DNA-damaging chemotherapeutics by inhibiting SWI/SNF chromatin binding
Industry: Utilized in the development of new therapeutic agents targeting bromodomains.
Comparison with Similar Compounds
Similar Compounds
PFI-1: Another bromodomain inhibitor with a different selectivity profile.
JQ1: A well-known bromodomain inhibitor targeting BRD4.
I-BET762: Targets bromodomains of the BET family.
Uniqueness of PFI-3
This compound is unique in its high selectivity for the bromodomains of SMARCA2 and SMARCA4, making it a valuable tool for studying the specific roles of these proteins in chromatin remodeling and gene regulation. Unlike other bromodomain inhibitors, this compound has shown minimal off-target effects, enhancing its utility in both research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAICWLVUAKEPB-QSTFCLMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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